molecular formula C8H5NO6 B126730 5-Nitroisophthalic acid CAS No. 618-88-2

5-Nitroisophthalic acid

Cat. No.: B126730
CAS No.: 618-88-2
M. Wt: 211.13 g/mol
InChI Key: NBDAHKQJXVLAID-UHFFFAOYSA-N
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Description

5-Nitroisophthalic acid: is an organic compound with the molecular formula C8H5NO6 . It is a derivative of isophthalic acid, where a nitro group is substituted at the 5-position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and dye industries .

Mechanism of Action

Target of Action

5-Nitroisophthalic acid is a chemical compound that is used as an intermediate in various fields such as medicine, agrochemicals, pharmaceuticals, and dyestuffs . .

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability and distribution in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, it should be stored in a dry, room-temperature environment to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process involves the use of mixed acids, typically fuming nitric acid and concentrated sulfuric acid, as nitrating agents. The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous nitration processes. This method utilizes a micromixer and a coil reactor to control the residence time, temperature, and flow rate, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 5-Nitroisophthalic acid is unique due to the presence of both nitro and carboxylic acid groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

5-nitrobenzene-1,3-dicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDAHKQJXVLAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041540
Record name 5-Nitroisophthalic acid
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Molecular Weight

211.13 g/mol
Source PubChem
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CAS No.

618-88-2
Record name 5-Nitroisophthalic acid
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Record name 5-Nitroisophthalic acid
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Record name 5-Nitroisophthalic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-
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Record name 5-NITROISOPHTHALIC ACID
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Synthesis routes and methods

Procedure details

Fifty parts of dimethyl 5-nitroisophthalate and 130 parts of N,N-diethyl-1,3-propanediamine were reacted for about four hours at 80 to 100° C. under a slight vacuum. After confirming the disappearance of the starting material dimethyl 5-nitroisophthalate and monoamide compounds, the excess N,N-diethyl-1,3-propanediamine was removed under vacuum, yielding 92 parts of 5-nitroisophthalic acid bis-3-diethylaminopropylamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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